BenchChemオンラインストアへようこそ!

dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

This 3-chlorophenyl pyrrolizine-6,7-dicarboxylate diester is critical for medicinal chemists requiring meta-substitution to tune halogen bonding and dihedral angle in SAR studies. Unlike the 4-chloro isomer, its XLogP3 3.0 and TPSA 57.5 Ų deliver distinct reactivity and solubility profiles. Validated by Anderson & Corey synthesis and NCI/DTP diversity set (NSC358364). Reproducible ≥95% purity with full documentation ensures reliable resupply for dose-response and counter-screening. Directly compare with the corresponding diacid (CAS 303145-40-6) for cellular uptake studies. Order now for lead optimization.

Molecular Formula C17H16ClNO4
Molecular Weight 333.77
CAS No. 303145-36-0
Cat. No. B2758836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
CAS303145-36-0
Molecular FormulaC17H16ClNO4
Molecular Weight333.77
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H16ClNO4/c1-22-16(20)13-12-7-4-8-19(12)15(14(13)17(21)23-2)10-5-3-6-11(18)9-10/h3,5-6,9H,4,7-8H2,1-2H3
InChIKeyBCRUAZABHTZIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5-(3-Chlorophenyl)-2,3-Dihydro-1H-Pyrrolizine-6,7-Dicarboxylate (CAS 303145-36-0): A Structurally Defined Pyrrolizine Diester Building Block for Research Sourcing


Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS 303145-36-0) is a synthetic heterocyclic compound belonging to the 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate diester family, characterized by a meta-chlorophenyl substituent at position 5 and two methyl ester groups at positions 6 and 7. It is registered in PubChem under CID 337994 and carries the NCI/DTP identifier NSC358364, indicating its prior inclusion in the National Cancer Institute's compound screening diversity set [1]. Commercial availability is documented through multiple reputable chemical suppliers, with standard purity specifications of ≥95% (AKSci), supporting its use as a qualified research intermediate and scaffold for medicinal chemistry derivatization . The compound shares its core scaffold with intermediates employed in the synthesis of licofelone and other pharmacologically active pyrrolizines, yet its distinct 3-chloro (meta) substitution pattern differentiates it from the more commonly described 4-chloro (para) isomer and unsubstituted phenyl analog [2].

Why the 3-Chlorophenyl Diester Cannot Be Replaced by Generic Pyrrolizine Analogs: Evidence of Position-Specific Differentiation in Dimethyl 5-(3-Chlorophenyl)-2,3-Dihydro-1H-Pyrrolizine-6,7-Dicarboxylate (CAS 303145-36-0)


Pyrrolizine-6,7-dicarboxylate diesters bearing different aryl substituents at position 5 are not interchangeable building blocks. The position of chlorine substitution on the phenyl ring—meta (3-Cl) versus para (4-Cl)—produces distinct electronic profiles that alter both the reactivity of the diester groups and the steric environment around the pyrrolizine core, as established by the foundational synthetic methodology of Anderson and Corey [1]. These electronic differences manifest in measurable computed physicochemical parameters: the 3-chlorophenyl derivative exhibits an XLogP3 value of 3.0 [2], which differs from both the unsubstituted phenyl analog (MW 299.32 Da, no halogen) and the 3,4-dichlorophenyl variant (MW 368.21 Da, XLogP3 higher) . Such differences in lipophilicity directly impact solubility, chromatographic behavior, and partitioning in biphasic reaction systems. Furthermore, the 3-chloro isomer presents a distinct hydrogen-bond acceptor count (4) and topological polar surface area (57.5 Ų) versus analogs, parameters that govern molecular recognition in biological screening and crystal engineering applications [2]. The quantitative evidence below demonstrates that generic substitution within this compound class carries material risk of divergent physicochemical, synthetic, and biological outcomes.

Quantitative Differentiation Evidence for Dimethyl 5-(3-Chlorophenyl)-2,3-Dihydro-1H-Pyrrolizine-6,7-Dicarboxylate (303145-36-0) Against Closest Structural Analogs


Meta-Chloro vs. Para-Chloro Positional Isomerism: Computed Lipophilicity and Electronic Profile Comparison

The 3-chlorophenyl (meta) substitution on the pyrrolizine 6,7-diester core produces a distinct electronic environment compared to the 4-chlorophenyl (para) isomer. The target compound (CAS 303145-36-0) exhibits an XLogP3 of 3.0, hydrogen bond acceptor count of 4, topological polar surface area (TPSA) of 57.5 Ų, and rotatable bond count of 5 [1]. While the 4-chlorophenyl isomer (CAS 62522-95-6) shares the identical molecular formula (C₁₇H₁₆ClNO₄) and molecular weight (333.77 Da), its reported role as a direct intermediate in licofelone synthesis demonstrates that the para-substitution pattern is specifically required for that synthetic pathway, implying divergent reactivity and downstream coupling efficiency that would not be replicated by the meta-substituted analog [2]. The meta-chloro orientation alters the dipole moment and electron density distribution across the pyrrolizine ring, directly influencing nucleophilic attack at the ester carbonyls and electrophilic aromatic substitution chemistry.

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Diester vs. Dicarboxylic Acid Analog: Differential Synthetic Utility for Downstream Conjugation

The target dimethyl ester (CAS 303145-36-0) differs fundamentally from its corresponding dicarboxylic acid (CAS 303145-40-6) in both reactivity and solubility [1]. The diester form provides protection of carboxylic acid functionalities, enabling chemoselective transformations at the pyrrolizine ring (e.g., reduction at C-6/C-7 to hydroxymethyl groups, as demonstrated in the Anderson and Corey antileukemic pyrrolizine synthesis) without competing acid-base chemistry [2]. The diacid analog (C₁₅H₁₂ClNO₄, MW 305.72 g/mol) requires activation (e.g., conversion to acid chloride or active ester with coupling reagents) for amide or ester formation, whereas the dimethyl ester can be directly transesterified or reduced with hydride reagents. The molecular weight difference between the diester (333.77 Da) and diacid (305.72 Da) also impacts purification logistics, with the diester being more amenable to normal-phase chromatographic separation due to its lower polarity.

Synthetic Chemistry Prodrug Design Amide Coupling

Mono-Chloro vs. Dichloro Phenyl Substitution: Impact on Molecular Weight, Lipophilicity, and Screening Library Diversity

The target mono-chloro compound (MW 333.77 Da, C₁₇H₁₆ClNO₄) provides a distinct chemical space entry point compared to the 3,4-dichlorophenyl analog (CAS 62522-87-6, MW 368.21 Da, C₁₇H₁₅Cl₂NO₄) . The additional chlorine atom in the dichloro analog increases molecular weight by 34.44 g/mol and is expected to raise XLogP3 by approximately 0.6-0.8 units (based on the atomic contribution of chlorine to lipophilicity), resulting in reduced aqueous solubility. Both compounds are cataloged in the NCI diversity set (the target as NSC358364), but the mono-chloro variant offers a less hydrophobic, more ligand-efficient starting point for hit-to-lead optimization, particularly when compliance with Lipinski's Rule of Five is a design constraint [1]. The single chlorine atom at the meta position also leaves the para position available for further derivatization, whereas the 3,4-dichloro analog already occupies both positions, limiting vector diversity.

Diversity-Oriented Synthesis Fragment-Based Drug Discovery SAR Exploration

NCI Diversity Set Inclusion and PubChem Registration: Verified Screening Provenance

The target compound carries the NSC identifier NSC358364 and is registered in PubChem (CID 337994), confirming its prior accessioned status within the NCI Developmental Therapeutics Program compound collection [1]. This provenance is a differentiating factor for procurement when screening-provenance traceability is required for grant applications, publication reproducibility, or hit validation. In contrast, not all positional isomers or analogs in the pyrrolizine diester series have confirmed NCI registration or PubChem compound records with the same level of curation. The NCI/DTP identifier provides a verifiable chain of custody and implies that the compound has met the NCI's minimum purity and identity verification standards for inclusion in the diversity screening set. The commercial availability from AKSci (≥95% purity, Cat. 0330CC) with full quality assurance documentation further supports reproducible research sourcing .

Cancer Research High-Throughput Screening Compound Provenance

High-Value Research and Industrial Application Scenarios for Dimethyl 5-(3-Chlorophenyl)-2,3-Dihydro-1H-Pyrrolizine-6,7-Dicarboxylate (CAS 303145-36-0)


Medicinal Chemistry: SAR Exploration of 5-Aryl Pyrrolizine Scaffolds Requiring Meta-Substituted Halogen Bonding Vectors

Research groups synthesizing focused libraries of 5-aryl pyrrolizine-6,7-dicarboxylates for structure-activity relationship (SAR) studies should select this compound when the meta-chlorophenyl vector is required to probe halogen bonding interactions with biological targets or to control the dihedral angle of the 5-aryl ring. The documented synthetic methodology of Anderson and Corey [1] provides a validated route: N-(3-chlorobenzoyl)proline is treated with acetic anhydride and dimethyl acetylenedicarboxylate (DMAD) to generate the pyrrolizine core, with the 6,7-diester groups serving as handles for subsequent reduction to hydroxymethyl and conversion to biscarbamate antileukemic prodrugs. The XLogP3 of 3.0 places this compound in a favorable lipophilicity range for cell permeability while retaining sufficient polarity for aqueous compatibility in biochemical assays [2].

Synthetic Methodology Development: Chemoselective Reduction and Derivatization of Pyrrolizine Diesters

The compound serves as a model substrate for developing chemoselective reduction protocols targeting the ester groups at C-6 and C-7 without affecting the pyrrolizine ring or the 3-chlorophenyl substituent. The Anderson and Corey 1977 study demonstrated that lithium aluminum hydride reduction of analogous 5-substituted pyrrolizine-6,7-dicarboxylates yields the corresponding 6,7-bis(hydroxymethyl) diols, which can be subsequently acylated to biscarbamate prodrugs with in vivo antileukemic activity in the P-388 murine leukemia model [1]. Method development using this specific 3-chloro substrate would establish whether the meta-chloro substituent influences reduction rates or regioselectivity relative to the unsubstituted phenyl or para-chloro analogs, providing valuable comparative reaction data.

Cancer Research: Hit Validation Using NCI Diversity Set Compounds with Documented Provenance

For academic and translational oncology programs requiring compounds with verifiable screening history, the NSC358364 identifier provides documented inclusion in the NCI Developmental Therapeutics Program collection, supporting grant application narratives and publication reproducibility requirements [2]. The compound's presence in PubChem (CID 337994) with a complete computed property profile (MW 333.77 Da, XLogP3 3.0, TPSA 57.5 Ų, 0 H-bond donors, 4 H-bond acceptors, 5 rotatable bonds) enables computational pre-filtering and molecular docking studies prior to wet-lab screening. When biologically active hits emerge from pyrrolizine diester libraries, the availability of this specific compound from commercial vendors at ≥95% purity with full documentation (SDS, COA) ensures reproducible resupply for dose-response confirmation and counter-screening .

Chemical Biology: Probe Design Leveraging the Diester-to-Diacid Oxidation State Switch

The dimethyl ester serves as a protected prodrug or probe precursor that can be unmasked to the corresponding dicarboxylic acid (CAS 303145-40-6) under controlled hydrolytic conditions. This oxidation state switch (neutral diester → polar diacid) provides a tool for studying cellular uptake, intracellular esterase activation, or pH-dependent solubility changes. The defined XLogP3 of 3.0 for the diester form [2], contrasted with the predicted significantly lower logP of the diacid, creates a measurable lipophilicity window that can be exploited in cellular permeability assays, subcellular fractionation studies, or structure-property relationship (SPR) analyses of pyrrolizine-based chemical probes. The commercial availability of both the diester and the diacid forms from the same supplier family facilitates direct comparative biophysical characterization.

Quote Request

Request a Quote for dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.